3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-phenyl-2-(prop-2-enylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-8-13-11(12(14)15)9-10-6-4-3-5-7-10/h2-7,11,13H,1,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSASCPKHTQHHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid typically involves the reaction of phenylalanine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Amide Bond Formation and Carboxylic Acid Modifications
The carboxylic acid group undergoes esterification and amidation reactions, enabling derivatization for enhanced solubility or biological activity. For example:
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Hydrazide intermediates (e.g., 9 in ) are precursors for azide-mediated couplings, enabling peptide-like bond formation with amino acids or alkylamines.
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The carboxylic acid can also be converted to acid chlorides using SOCl₂ or PCl₅ for nucleophilic acyl substitutions .
Allylamine Functionalization
The allylamine group participates in electrophilic and cycloaddition reactions due to its conjugated double bond:
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The allylamine’s double bond undergoes regioselective additions, such as Michael reactions with acrylic acid derivatives .
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Epoxidation generates electrophilic intermediates for further ring-opening reactions .
Aromatic Ring Modifications
The phenyl group facilitates electrophilic substitution reactions:
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Nitration and bromination occur preferentially at the para position due to steric hindrance from the α-substituents .
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Cross-coupling reactions enable the introduction of diverse aryl groups .
Biological Activity-Driven Modifications
Derivatives of this compound show potential in medicinal chemistry:
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Hydrazide derivatives exhibit HDAC inhibition, while amides with heterocycles (e.g., piperidine) show anticancer activity via quinoxaline-like interactions .
Stereochemical Considerations
The α-carbon’s stereochemistry influences reactivity:
Scientific Research Applications
Chemistry
3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and pharmaceuticals due to its unique structural features, which facilitate various chemical reactions including oxidation, reduction, and substitution .
Biology
In biological research, this compound has been examined for its potential antimicrobial and antifungal properties. Studies have indicated that derivatives of this compound exhibit significant activity against various pathogens, suggesting its utility in developing new antimicrobial agents .
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound in treating various medical conditions. Its ability to interact with specific molecular targets indicates possible applications in drug development, particularly in oncology and infectious diseases .
Industry
The compound is also explored for its application in material science, particularly in the synthesis of new polymers with enhanced properties. Its unique reactivity allows for modifications that can lead to materials with desirable characteristics for industrial use .
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of derivatives based on this compound demonstrated notable antimicrobial activity against several bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at low concentrations .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 50 | E. coli |
| Derivative B | 100 | S. aureus |
Case Study 2: Pharmaceutical Development
In a pharmaceutical context, researchers synthesized a series of compounds based on this amino acid derivative to assess their efficacy as histone deacetylase inhibitors (HDACIs). The results indicated that certain derivatives exhibited potent antiproliferative activity against cancer cell lines, outperforming standard treatments like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 0.69 | HeLa |
| Doxorubicin | 2.29 | HeLa |
Mechanism of Action
The mechanism of action of 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 2: Crystallographic Parameters
| Compound | Space Group | Hydrogen-Bond Motifs | Key Interactions | Reference |
|---|---|---|---|---|
| (S,Z)-3-Phenyl-2-[trichloro-dioxo]propanoic acid monohydrate | P1 | S(6), S(5) | N–H···O, C–H···Cl | |
| This compound (hypothetical) | — | Likely C–H···π | Allyl π-system interactions | — |
Biological Activity
3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a phenyl group and an allylamine moiety, contributing to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
These results suggest that the compound is particularly potent against Staphylococcus aureus, with a bactericidal mechanism likely involving the inhibition of protein synthesis and disruption of cell wall integrity .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi, including Candida species.
Antifungal Efficacy
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.25 |
| Fusarium oxysporum | 62.5 |
The antifungal action is attributed to the disruption of fungal cell membranes and inhibition of ergosterol synthesis, which is crucial for fungal cell viability .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation.
Case Study: HeLa Cell Line
In a study evaluating the antiproliferative effects on HeLa cells, the compound exhibited an IC50 value of approximately 11 μM, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors .
Q & A
Q. What synthetic strategies are effective for preparing 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid?
- Methodological Answer : The synthesis typically involves coupling a 3-phenylpropanoic acid derivative (e.g., acid chloride or activated ester) with prop-2-en-1-ylamine. Activation of the carboxylic acid using coupling agents like DCC or EDCI in anhydrous conditions facilitates amide bond formation. For example, in structurally related compounds, reactions under inert atmospheres (N₂/Ar) with TLC monitoring yielded products requiring purification via recrystallization or silica-gel chromatography. Critical steps include protecting the amine group (if necessary) and optimizing reaction stoichiometry to minimize byproducts .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the allylamine moiety (vinyl protons at δ 5.1–5.8 ppm; aromatic protons at δ 7.2–7.5 ppm). The carboxylic acid proton may appear as a broad peak near δ 12 ppm.
- FT-IR : Key absorption bands include amide C=O stretch (~1650 cm⁻¹) and carboxylic O-H stretch (2500–3000 cm⁻¹). Aromatic C-H stretches appear near 3000–3100 cm⁻¹ .
- X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated for the monohydrate form of a related 3-phenylpropanoic acid derivative .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective. A purity threshold of ≥95% is typical for research-grade material.
- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N content).
- Melting Point : Sharp melting ranges (e.g., 122–124°C for a structurally similar thiazolidinone derivative) indicate high purity .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Chiral resolution techniques are critical if the compound has stereocenters. Methods include:
- Chiral Auxiliaries : Use (R)- or (S)-configured precursors to control stereochemistry during coupling.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze specific enantiomers.
- Chiral HPLC : Columns like Chiralpak AD-H separate enantiomers, as validated for related amino acid derivatives .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Validate via HPLC and mass spectrometry.
- Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) across studies.
- Structural Confounders : Check for tautomerism or hydrate formation using X-ray crystallography. For example, monohydrate forms of similar compounds exhibit altered solubility and bioactivity .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes) using software like AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. PubChem-derived data for analogous compounds provide baseline parameters .
Q. What experimental designs are optimal for studying enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- X-ray Crystallography : Resolve enzyme-ligand co-crystal structures to identify interaction hotspots, as applied in studies of phenylalanine derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
- Methodological Answer :
- Standardized Solubility Tests : Use the shake-flask method in buffered solutions (pH 7.4) at 25°C.
- Particle Size Analysis : Ensure consistent particle distribution (e.g., via dynamic light scattering).
- Hydrate/Solvate Identification : XRD or TGA can detect crystalline forms affecting solubility, as seen in monohydrate derivatives .
Key Considerations for Experimental Design
- Stereochemical Integrity : Use chiral columns or circular dichroism (CD) to confirm configuration.
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways.
- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) meticulously.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
